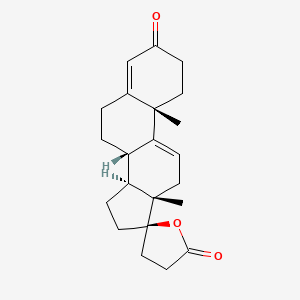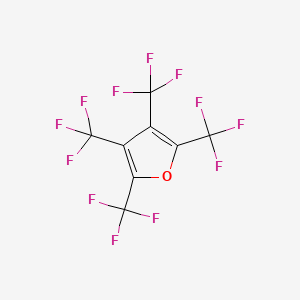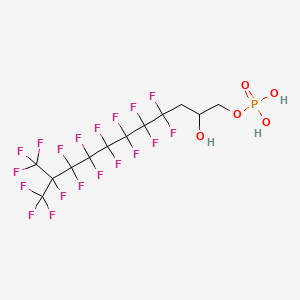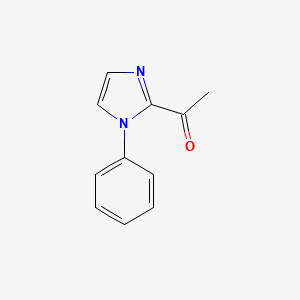
9,11-Didehydrospirolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Didehydrospirolactone is a chemical compound that belongs to the class of spirolactones. It is structurally related to spironolactone, a well-known diuretic and anti-androgen medication. This compound is characterized by the presence of a lactone ring and a double bond at the 9,11 positions, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Didehydrospirolactone typically involves the use of steroidal precursors. One common method involves the dehydrogenation of spironolactone or its derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the double bond at the 9,11 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
9,11-Didehydrospirolactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different spirolactone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
9,11-Didehydrospirolactone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other spirolactone derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hypertension and heart failure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9,11-Didehydrospirolactone involves its interaction with specific molecular targets, such as mineralocorticoid receptors. By binding to these receptors, the compound can inhibit the effects of aldosterone, leading to increased excretion of sodium and water while retaining potassium. This mechanism is similar to that of spironolactone, but the presence of the double bond at the 9,11 positions may confer unique pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spironolactone: A diuretic and anti-androgen medication.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness
9,11-Didehydrospirolactone is unique due to the presence of the double bond at the 9,11 positions, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirolactones and may offer advantages in specific therapeutic applications.
Eigenschaften
Molekularformel |
C22H28O3 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(8S,10S,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h6,13,16,18H,3-5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
OWGUXBUOLTVDBZ-DOYHNPMNSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC45CCC(=O)O5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)




![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)

![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

